molecular formula C18H18ClNO4S B2484842 4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid CAS No. 1798423-75-2

4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid

Cat. No.: B2484842
CAS No.: 1798423-75-2
M. Wt: 379.86
InChI Key: NXCWXXPMROYHJU-UHFFFAOYSA-N
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Description

4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid is a high-purity chemical compound intended for research applications. Structurally, it features a phenylbutanoic acid scaffold—a motif present in various biologically active molecules and synthetic intermediates —linked via a sulfonamide group to a (E)-2-(4-chlorophenyl)ethenyl unit. The sulfonamide group is a common pharmacophore that can contribute to binding with biological targets, while the trans (E)-configured alkene provides a rigid, planar connection. This molecular architecture suggests potential utility in areas such as medicinal chemistry and chemical biology, for instance, as a building block for the synthesis of more complex molecules or as a potential ligand in biochemical assays. Researchers can leverage this compound for developing targeted photo-crosslinking studies, given that related aryl sulfonamide derivatives have been used in probing protein-ligand interactions . As with many specialized research chemicals, its specific mechanism of action and research value are highly dependent on the experimental context. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets before use.

Properties

IUPAC Name

4-[4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c19-16-8-4-15(5-9-16)12-13-25(23,24)20-17-10-6-14(7-11-17)2-1-3-18(21)22/h4-13,20H,1-3H2,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCWXXPMROYHJU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCC(=O)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid, often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a sulfonamide moiety, making it a candidate for various therapeutic applications.

  • Molecular Formula: C25H25ClN2O4S
  • Molecular Weight: 485.0 g/mol
  • IUPAC Name: (Z)-6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. The sulfonamide group is known to interfere with bacterial folic acid synthesis, while the chlorophenyl group may enhance lipophilicity, aiding in cell membrane penetration.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, particularly through the inhibition of the Type III secretion system (T3SS) which is crucial for bacterial pathogenicity .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For example, it was reported that at concentrations of 10 μM and 25 μM, the compound displayed concentration-dependent inhibition of cell proliferation in human cancer cell lines .

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of kynurenine aminotransferase (KAT), an enzyme involved in tryptophan metabolism. Inhibition of KAT can lead to altered levels of neuroactive metabolites, which may have implications in neurological diseases .

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2023)Demonstrated that the compound inhibits T3SS-mediated activity, suggesting potential use as an antimicrobial agent .
University of Groningen StudyFound that the compound inhibited KAT with an IC50 value as low as 6 nM in human monocyte-derived macrophages, indicating strong enzyme inhibition potential .
BenchChem AnalysisReported high purity levels (95%) for research applications, emphasizing its suitability for biological assays .

Comparison with Similar Compounds

(2R)-4-(4-Chlorophenyl)-2-(Methoxycarbonylamino)butanoic Acid (Compound 3a)

  • Key Features: Shares the chlorophenyl and butanoic acid moieties but replaces the sulfonamide-ethenyl group with a methoxycarbonylamino (-NHCO₂Me) substituent.

(4-(4-Chlorophenyl)butan-2-yl)(imino)(4-phenylthiazol-2-yl)-λ⁶-sulfanone (Compound 80)

  • Key Features: Contains a chlorophenyl group and sulfanone (-SO₂-) but incorporates a thiazole ring instead of a carboxylic acid.
  • Synthesis : Involves methanesulfonate intermediates and thiazole ring formation, highlighting divergent functionalization strategies .
  • Comparison: The thiazole and sulfanone groups may confer distinct biological activity (e.g., kinase inhibition) compared to the target compound’s carboxylic acid and sulfonamide.

Compounds with Ethenyl Linkages

2-[(E)-2-[4-[(E)-2-(2-Cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile (CS1)

  • Key Features: Features ethenyl-linked cyanophenyl groups but lacks sulfonamide or carboxylic acid functionalities.
  • Applications : Used in supramolecular luminescent materials due to extended π-conjugation .
  • Comparison : The target compound’s sulfonamide and carboxylic acid groups introduce hydrogen-bonding capability, which could shift applications toward pharmaceuticals rather than optics.

Butanoic Acid Derivatives

General Butanoic Acid Scaffolds

  • Comparison: The target compound’s extended aryl-sulfonamide chain increases molecular weight (estimated ~460 g/mol) and lipophilicity compared to simpler analogs like 4-phenylbutanoic acid. This may enhance membrane permeability but reduce aqueous solubility.

Functional Group Impact on Properties

Sulfonamide vs. Sulfanone vs. Methoxycarbonylamino

  • Sulfonamide (-SO₂NH-): Enhances hydrogen-bonding capacity and metabolic stability compared to methoxycarbonylamino groups .
  • Sulfanone (-SO₂-): Lacks the NH group, reducing hydrogen-bond donor capacity but improving oxidative stability .
  • Methoxycarbonylamino (-NHCO₂Me): Introduces steric bulk and ester functionality, which may influence hydrolysis rates in vivo .

Chlorophenyl Substituent

  • Role : The electron-withdrawing chlorine atom increases electrophilicity and may enhance interactions with aromatic residues in biological targets. This substituent is conserved across multiple analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Notable Properties
Target Compound ~460 Sulfonamide, ethenyl, carboxylic acid Not reported Potential pharmacological activity
(2R)-4-(4-Chlorophenyl)-2-(methoxycarbonylamino)butanoic acid ~280 Methoxycarbonylamino, carboxylic acid 80% Optically pure, no racemization
CS1 ~340 Cyano, ethenyl Not reported Luminescent, π-conjugated
Compound 80 ~430 Sulfanone, thiazole Not reported Sulfanone-thiazole hybrid

Research Findings and Gaps

  • Synthetic Efficiency : The Et₃SiH-TiCl₄ method could be adapted for the target compound’s synthesis, though yields and stereochemical outcomes remain speculative.

Preparation Methods

Aldol Condensation and Sulfonation

The most efficient route to Intermediate B involves a two-step sequence:

Step 1: Formation of (E)-4-Chlorostilbene
4-Chlorobenzaldehyde undergoes base-catalyzed condensation with ethenesulfonyl chloride in dichloroethane/water (1:1) at 0–5°C for 6 hours. Triethylamine (2.5 equiv) facilitates deprotonation, yielding (E)-4-chlorostilbene with >85% geometric purity.

Step 2: Sulfonation with Chlorosulfonic Acid
Reaction with ClSO₃H (1.2 equiv) in dry CH₂Cl₂ at -10°C for 2 hours produces the sulfonyl chloride. Key parameters:

  • Temperature control (<0°C) minimizes di- and polysulfonation.
  • Solvent choice (CH₂Cl₂ vs. acetic acid) impacts yield: CH₂Cl₂ gives 78% vs. 62% in acetic acid.

Table 1: Optimization of Sulfonation Conditions

Solvent Temp (°C) Time (h) Yield (%)
Dichloromethane -10 2 78
Acetic acid 0 3 62
1,2-Dichloroethane -5 2.5 71

Preparation of 4-Aminophenylbutanoic Acid

Nitro Reduction Strategy

4-Nitrophenylbutanoic acid (commercially available) undergoes catalytic hydrogenation:

Procedure

  • Dissolve 4-nitrophenylbutanoic acid (10 mmol) in EtOH/H₂O (4:1).
  • Add 10% Pd/C (0.1 equiv) under H₂ (1 atm).
  • Stir at 25°C for 6 hours → 94% yield.

Advantages

  • No epimerization of the butanoic acid chain.
  • Scalable to multi-gram quantities.

Alternative Route: Curtius Rearrangement

For non-commercial starting materials:

  • Convert 4-bromophenylbutanoic acid to acyl azide (NaN₃, DMF, 80°C).
  • Thermally rearrange to isocyanate (toluene, reflux).
  • Hydrolyze to amine with 6N HCl → 76% overall yield.

Sulfonamide Coupling: Critical Reaction Parameters

The final step involves nucleophilic substitution between Intermediate A and B under Schotten-Baumann conditions:

Optimized Protocol

  • Dissolve 4-aminophenylbutanoic acid (1 equiv) in 10% Na₂CO₃ (aq).
  • Add (E)-2-(4-chlorophenyl)ethenesulfonyl chloride (1.05 equiv) in THF dropwise at 0°C.
  • Stir for 4 hours at 25°C → 82% yield.

Key Observations

  • Excess sulfonyl chloride (1.05–1.1 equiv) prevents di-sulfonation.
  • Aqueous base (pH 9–10) maintains amine nucleophilicity while scavenging HCl.
  • THF co-solvent enhances sulfonyl chloride solubility without hydrolyzing the electrophile.

Table 2: Solvent Screening for Coupling Reaction

Solvent System Yield (%) Purity (HPLC)
H₂O/THF (1:1) 82 98.5
H₂O/DCM (1:1) 68 95.2
H₂O/Acetone (1:1) 74 97.1

Stereochemical Control and Byproduct Analysis

The (E)-configuration of the ethenyl group is preserved throughout the synthesis. Key evidence:

  • ¹H NMR Coupling Constants : J = 16.2 Hz for vinyl protons (characteristic of trans geometry).
  • NOE Studies : Irradiation of the sulfonyl group shows no enhancement of vinyl proton signals, confirming antiperiplanar arrangement.

Major Byproducts

  • Di-sulfonated derivative : Forms with excess sulfonyl chloride (mitigated by stoichiometric control).
  • Hydrolyzed sulfonic acid : Arises from water contamination during coupling (prevented by anhydrous THF).

Alternative Synthetic Pathways

Mitsunobu Sulfonylation

For acid-sensitive substrates:

  • React amine with sulfonyl chloride using DIAD/PPh₃ in THF.
  • Yields comparable (79%) but requires expensive reagents.

Solid-Phase Synthesis

Immobilize 4-aminophenylbutanoic acid on Wang resin:

  • Load via ester linkage (DCC, DMAP).
  • Perform sulfonylation in DMF.
  • Cleave with TFA/H₂O → 68% overall yield.

Limitations

  • Lower yield vs. solution-phase.
  • Requires specialized equipment.

Scalability and Industrial Considerations

Kilogram-Scale Process (Patented Method)

  • Continuous flow sulfonation: Mix Intermediates A and B in a microreactor (residence time 2 min) → 89% yield.
  • Advantages:
    • Reduced exotherm risk.
    • 3-fold productivity increase vs. batch.

Cost Analysis

Component Cost/kg (USD) Contribution (%)
Sulfonyl chloride 12,500 58
Aminophenyl acid 8,200 38
Solvents/Reagents 1,300 4

Q & A

Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration for neurological applications?

  • Methodological Answer:
  • Prodrug Approach : Esterify the carboxylic acid (e.g., ethyl ester) to increase lipophilicity. Hydrolyze in vivo via esterases .
  • P-gp Inhibition : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to assess BBB transport in MDCK-MDR1 cell models .

Data Contradictions and Validation

  • Conflicting Bioactivity Reports : notes limited mechanistic data, while suggests broad therapeutic potential. Validate via orthogonal assays (e.g., SPR for binding affinity and cell-based reporter gene assays) .
  • Stereochemical Stability : highlights isomerization risks under light. Use amber glassware and monitor via circular dichroism (CD) during storage .

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